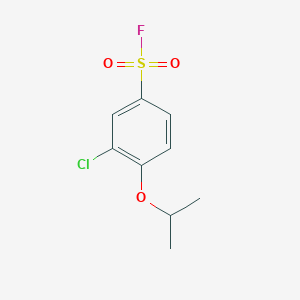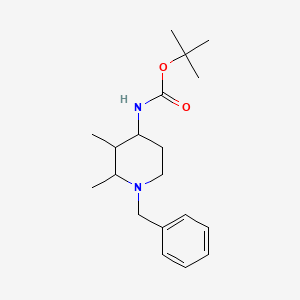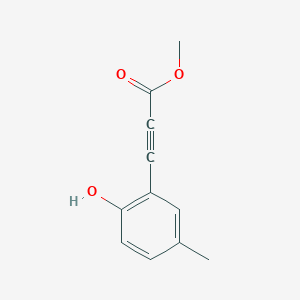
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10ClFO3S It is a derivative of benzene, featuring a sulfonyl fluoride group, a chlorine atom, and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzenesulfonyl chloride.
Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-(propan-2-yloxy)benzenesulfonyl chloride.
Fluorination: The sulfonyl chloride group is then converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of sulfonamides.
Scientific Research Applications
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(propan-2-yloxy)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Propan-2-yloxy)benzenesulfonyl fluoride: Lacks the chlorine atom on the benzene ring.
3-Chloro-4-hydroxybenzenesulfonyl fluoride: Has a hydroxyl group instead of the isopropoxy group.
Uniqueness
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the sulfonyl fluoride group makes it particularly useful for covalent modification of biomolecules, while the isopropoxy group can influence its solubility and reactivity.
Properties
Molecular Formula |
C9H10ClFO3S |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-chloro-4-propan-2-yloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFO3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 |
InChI Key |
CMTSYQWVHQDGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)




![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)

![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)




